4-Fluoro-2-hydrazinylbenzoic acid hydrochloride
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Overview
Description
4-Fluoro-2-hydrazinylbenzoic acid hydrochloride is a chemical compound with the molecular formula C7H8ClFN2O2 It is a derivative of benzoic acid, featuring a fluorine atom at the fourth position and a hydrazinyl group at the second position, combined with a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-hydrazinylbenzoic acid hydrochloride typically involves the following steps:
Nitration: The starting material, 4-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the second position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Hydrazination: The amino group is converted to a hydrazinyl group by reacting with hydrazine hydrate.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are crucial to obtain the desired product with minimal impurities.
Types of Reactions:
Oxidation: The hydrazinyl group can undergo oxidation to form various products, depending on the oxidizing agent used.
Reduction: The compound can be reduced further to form amines or other derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation Products: Depending on the conditions, products can include azides or nitroso compounds.
Reduction Products: Amines or hydrazones.
Substitution Products: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-Fluoro-2-hydrazinylbenzoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-hydrazinylbenzoic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and specificity through electronic effects.
Comparison with Similar Compounds
4-Fluorobenzoic Acid: Lacks the hydrazinyl group, making it less reactive in certain biochemical applications.
2-Hydrazinylbenzoic Acid: Lacks the fluorine atom, which can affect its binding properties and reactivity.
4-Fluoro-2-aminobenzoic Acid: Similar structure but with an amino group instead of a hydrazinyl group, leading to different reactivity and applications.
Uniqueness: 4-Fluoro-2-hydrazinylbenzoic acid hydrochloride is unique due to the presence of both the fluorine atom and the hydrazinyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and versatile reactivity in synthetic chemistry.
Properties
IUPAC Name |
4-fluoro-2-hydrazinylbenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2.ClH/c8-4-1-2-5(7(11)12)6(3-4)10-9;/h1-3,10H,9H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCJKWCXVVTKJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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